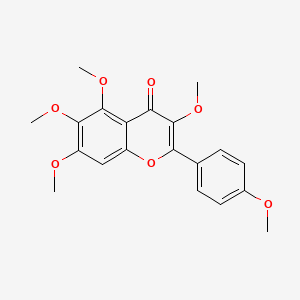

3,4',5,6,7-Pentamethoxyflavone

CAS No.: 4472-73-5

Cat. No.: VC14465304

Molecular Formula: C20H20O7

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4472-73-5 |

|---|---|

| Molecular Formula | C20H20O7 |

| Molecular Weight | 372.4 g/mol |

| IUPAC Name | 3,5,6,7-tetramethoxy-2-(4-methoxyphenyl)chromen-4-one |

| Standard InChI | InChI=1S/C20H20O7/c1-22-12-8-6-11(7-9-12)17-20(26-5)16(21)15-13(27-17)10-14(23-2)18(24-3)19(15)25-4/h6-10H,1-5H3 |

| Standard InChI Key | OWNRDLYPIYHOQK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The flavone backbone consists of a 15-carbon skeleton with two aromatic rings (A and B) connected by a heterocyclic pyrone ring (C). In 3,4',5,6,7-pentamethoxyflavone:

-

A-ring: Methoxy groups at positions 5, 6, and 7.

-

B-ring: A methoxy group at position 4'.

The molecular formula is C₂₀H₂₀O₇, with a molecular weight of 372.4 g/mol . The IUPAC name is 5,6,7-trimethoxy-2-(4-methoxyphenyl)-3-methoxy-4H-chromen-4-one.

Table 1: Comparative Analysis of Pentamethoxyflavones

Synthesis and Structural Elucidation

Chemical Synthesis

The synthesis of pentamethoxyflavones involves:

-

Aldol condensation: Between a substituted acetophenone and a benzaldehyde derivative to form the chalcone intermediate.

-

Cyclization: Using acidic or basic conditions to form the flavanone core.

-

Methylation: Sequential treatment with methylating agents (e.g., dimethyl sulfate) to introduce methoxy groups .

For example, Iinuma et al. (1987) synthesized hepta-oxygenated flavonoids via regioselective methylation of hydroxylated precursors, achieving yields of 60–75% for pentamethoxy derivatives .

Spectroscopic Characterization

-

¹H NMR: Signals between δ 3.70–4.10 ppm confirm methoxy protons. Aromatic protons appear as singlets or doublets in δ 6.20–7.80 ppm, depending on substitution patterns .

-

¹³C NMR: Methoxy carbons resonate at δ 55–62 ppm, while carbonyl carbons (C4) appear near δ 177 ppm .

Physicochemical Properties

Solubility and Stability

-

Solubility: Lipophilic due to methoxy groups; soluble in dimethyl sulfoxide (DMSO), chloroform, and methanol .

-

Stability: Degrades under prolonged UV exposure or alkaline conditions (pH > 9) .

Table 2: Key Physicochemical Parameters

| Parameter | Value |

|---|---|

| LogP (Octanol-Water) | 3.2 (predicted) |

| Melting Point | 198–202°C (decomposes) |

| UV-Vis λmax (MeOH) | 254, 325 nm |

Biological Activities and Mechanisms

Anticancer Effects

Pentamethoxyflavones inhibit cancer cell proliferation via:

-

Cell cycle arrest: Blocking G1/S transition by upregulating p21 and p27 .

-

Apoptosis induction: Caspase-3 activation and PARP cleavage in breast cancer (MCF-7) and lung cancer (A549) cells .

-

Anti-angiogenesis: Suppression of VEGF secretion by 40–60% at 20 μM .

Anti-Inflammatory Activity

In RAW 264.7 macrophages, pentamethoxyflavones reduce NO production by 70–80% at 50 μM through inhibition of iNOS and COX-2 expression .

Research Challenges and Future Directions

-

Synthetic Optimization: Improving regioselectivity in methoxy group installation remains a hurdle .

-

Bioavailability Enhancement: Nanoencapsulation (e.g., liposomes) may overcome poor aqueous solubility .

-

Isomer-Specific Studies: The biological profile of 3,4',5,6,7-pentamethoxyflavone requires validation against its positional isomers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume